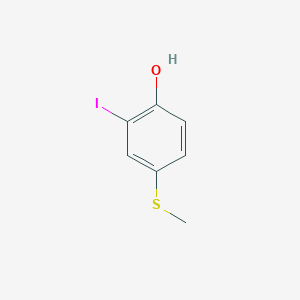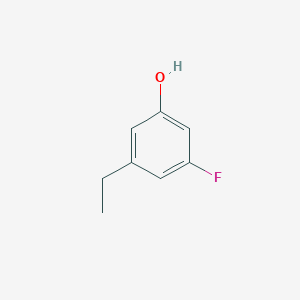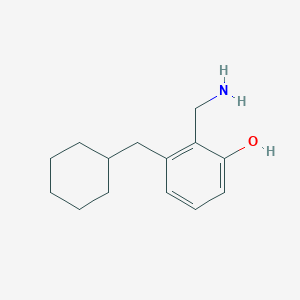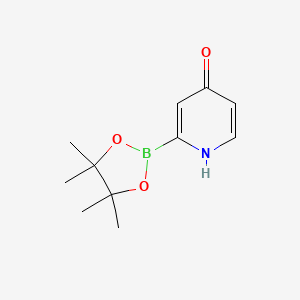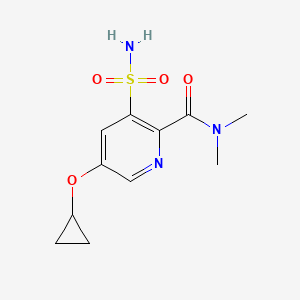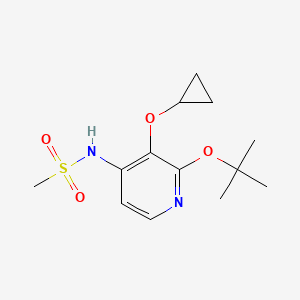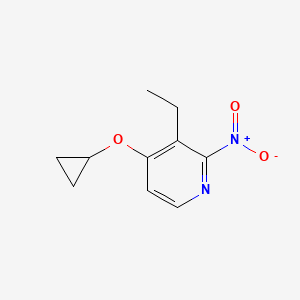
4-Cyclopropoxy-3-ethyl-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-3-ethyl-2-nitropyridine is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol It is a derivative of nitropyridine, characterized by the presence of a cyclopropoxy group at the 4-position, an ethyl group at the 3-position, and a nitro group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-ethyl-2-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield nitropyridine derivatives . The specific conditions for the synthesis of this compound may vary, but generally involve controlled temperatures and the use of appropriate solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of nitropyridine derivatives, including this compound, often employs continuous flow synthesis techniques. This approach minimizes the accumulation of potentially explosive nitration products and allows for safe scale-up of the synthesis process . Continuous flow systems offer advantages such as efficient mixing, precise temperature control, and high selectivity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-3-ethyl-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The ethyl and cyclopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Aminopyridine derivatives: Formed by the reduction of the nitro group.
Substituted pyridines: Formed by nucleophilic substitution of the ethyl or cyclopropoxy groups.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-3-ethyl-2-nitropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-3-ethyl-2-nitropyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The specific pathways and molecular targets depend on the context of its application and the nature of the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitropyridine: A simpler nitropyridine derivative with a nitro group at the 3-position.
4-Nitropyridine: A nitropyridine derivative with a nitro group at the 4-position.
2-Ethyl-3-nitropyridine: A nitropyridine derivative with an ethyl group at the 2-position and a nitro group at the 3-position.
Uniqueness
4-Cyclopropoxy-3-ethyl-2-nitropyridine is unique due to the presence of both a cyclopropoxy group and an ethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that differentiate it from other nitropyridine derivatives.
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-3-ethyl-2-nitropyridine |
InChI |
InChI=1S/C10H12N2O3/c1-2-8-9(15-7-3-4-7)5-6-11-10(8)12(13)14/h5-7H,2-4H2,1H3 |
Clave InChI |
IIHBQAMGAHYDAZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CN=C1[N+](=O)[O-])OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


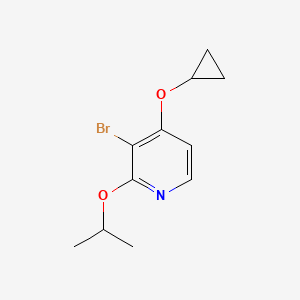
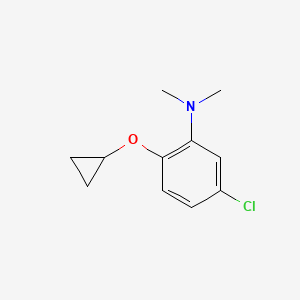

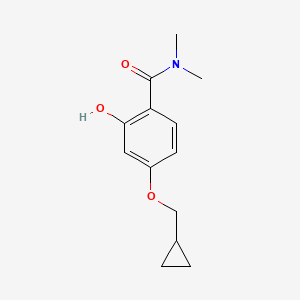
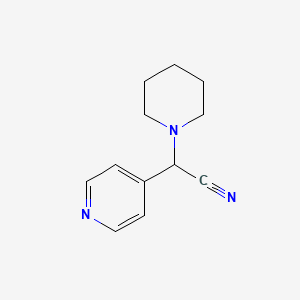
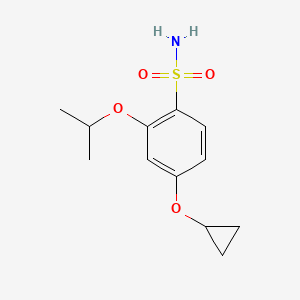
![1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14834941.png)

